CSF1R Binding Affinity: 2-Fluoroethyl vs. N-Methylpiperazine Direct Comparison
In a FRET-based binding assay, the 2-fluoroethyl piperazine derivative 5-cyano-N-(4-(4-(2-fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide (Compound 1) demonstrated an IC₅₀ of 3.42 ± 0.33 nM for CSF1R. The direct comparator, CPPC (N-methylpiperazine analog: 5-cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide), exhibited an IC₅₀ of 1.56 ± 0.08 nM in the same assay [1]. The 2-fluoroethyl substituent was tolerated, retaining high binding affinity, though the methyl substituent was favored by approximately 2.2-fold [1]. This result suggests that the 2-fluoroethyl group maintains target engagement while offering distinct physicochemical properties relevant to radiotracer development.
| Evidence Dimension | CSF1R binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.42 ± 0.33 nM (Compound 1 with 2-fluoroethyl piperazine moiety) |
| Comparator Or Baseline | IC₅₀ = 1.56 ± 0.08 nM (CPPC, N-methylpiperazine analog) |
| Quantified Difference | 2.2-fold lower affinity for 2-fluoroethyl vs. N-methyl; both in low nanomolar range |
| Conditions | FRET-based binding assay; recombinant human CSF1R; Pharmaceuticals 2022, 15(3), 276 |
Why This Matters
Scientific selection hinges on whether high-affinity binding must be maximized (favoring N-methyl) or whether fluorine-enabled PET radiolabeling capability takes priority despite a modest affinity reduction.
- [1] Pharmaceuticals 2022, 15(3), 276. Synthesis and Evaluation of a ¹⁸F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. IC₅₀ of Compound 1 = 3.42 ± 0.33 nM; IC₅₀ of CPPC = 1.56 ± 0.08 nM. View Source
